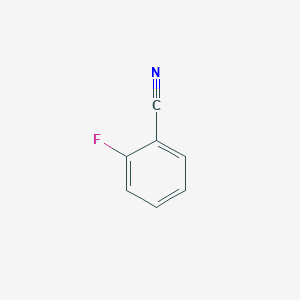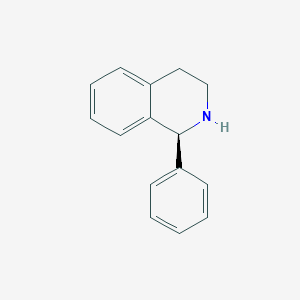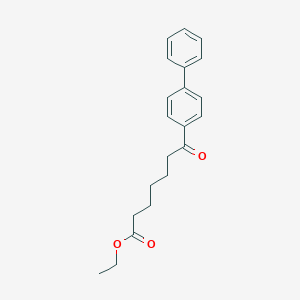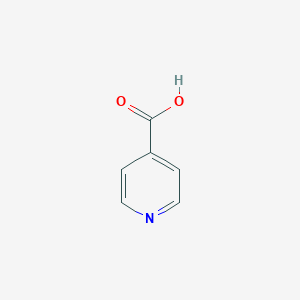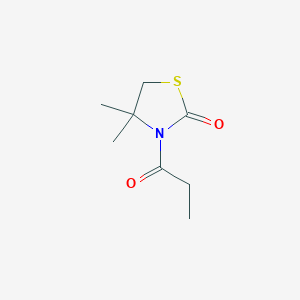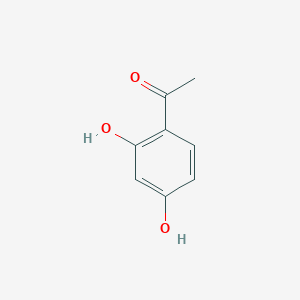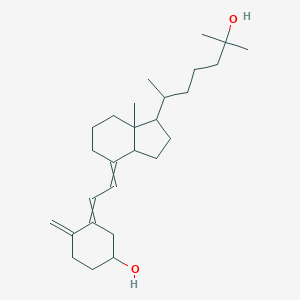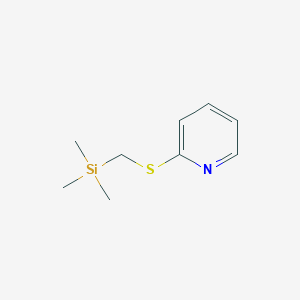
Trimethyl(pyridin-2-ylsulfanylmethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(pyridin-2-ylsulfanylmethyl)silane, also known as TMS-PySMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis and catalysis. This compound contains a silicon atom attached to a pyridine ring, which makes it a versatile reagent for various chemical reactions.
Applications De Recherche Scientifique
Trimethyl(pyridin-2-ylsulfanylmethyl)silane has been extensively studied for its potential applications in organic synthesis and catalysis. It can be used as a reagent for the preparation of various sulfur-containing compounds, such as thioethers, thioesters, and thiocarbamates. Trimethyl(pyridin-2-ylsulfanylmethyl)silane can also be used as a catalyst for various reactions, such as the synthesis of benzimidazoles and the cross-coupling of aryl chlorides with thiols. Additionally, Trimethyl(pyridin-2-ylsulfanylmethyl)silane has been used as a ligand for the preparation of organometallic complexes.
Mécanisme D'action
The mechanism of action of Trimethyl(pyridin-2-ylsulfanylmethyl)silane in organic synthesis and catalysis is not fully understood. However, it is believed that the pyridine ring and sulfur atom in Trimethyl(pyridin-2-ylsulfanylmethyl)silane play a crucial role in activating the substrates and facilitating the reaction. The silicon atom in Trimethyl(pyridin-2-ylsulfanylmethyl)silane also contributes to the stability of the reagent and the products.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Trimethyl(pyridin-2-ylsulfanylmethyl)silane. However, it is known that Trimethyl(pyridin-2-ylsulfanylmethyl)silane is not intended for human consumption and should be handled with caution due to its potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Trimethyl(pyridin-2-ylsulfanylmethyl)silane in lab experiments is its versatility as a reagent and catalyst. It can be used in various reactions and can be easily synthesized in large quantities. However, Trimethyl(pyridin-2-ylsulfanylmethyl)silane is also known to be air-sensitive and can decompose in the presence of oxygen and moisture. Therefore, it should be stored and handled under inert conditions.
Orientations Futures
There are numerous future directions for the study of Trimethyl(pyridin-2-ylsulfanylmethyl)silane. One potential direction is the development of new synthetic methods using Trimethyl(pyridin-2-ylsulfanylmethyl)silane as a reagent or catalyst. Another direction is the study of the mechanism of action of Trimethyl(pyridin-2-ylsulfanylmethyl)silane in various reactions. Additionally, the use of Trimethyl(pyridin-2-ylsulfanylmethyl)silane in the preparation of new organometallic complexes and the study of their properties is also a promising area of research.
Méthodes De Synthèse
The synthesis of Trimethyl(pyridin-2-ylsulfanylmethyl)silane involves the reaction between pyridin-2-ylmethanethiol and chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces Trimethyl(pyridin-2-ylsulfanylmethyl)silane as a colorless liquid with a boiling point of 120-122°C. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
Propriétés
Numéro CAS |
151668-58-5 |
|---|---|
Nom du produit |
Trimethyl(pyridin-2-ylsulfanylmethyl)silane |
Formule moléculaire |
C9H15NSSi |
Poids moléculaire |
197.37 g/mol |
Nom IUPAC |
trimethyl(pyridin-2-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H15NSSi/c1-12(2,3)8-11-9-6-4-5-7-10-9/h4-7H,8H2,1-3H3 |
Clé InChI |
APQOORZJMWGMGV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CSC1=CC=CC=N1 |
SMILES canonique |
C[Si](C)(C)CSC1=CC=CC=N1 |
Synonymes |
Pyridine,2-[[(trimethylsilyl)methyl]thio]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



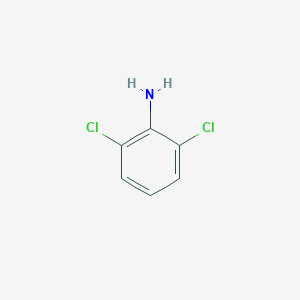
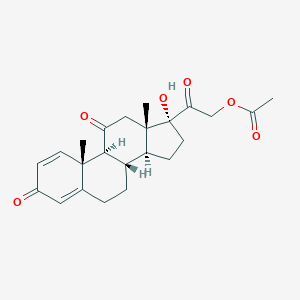
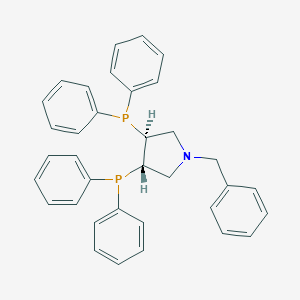
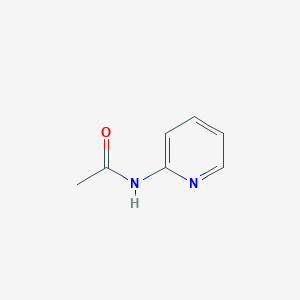
![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)
![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)
